molecular formula C13H7BrN4S B11520773 7-(4-Bromophenyl)-[1,3]thiazolo[2,3-f]purine

7-(4-Bromophenyl)-[1,3]thiazolo[2,3-f]purine

Cat. No.: B11520773
M. Wt: 331.19 g/mol
InChI Key: YVYPIJJZXWSGER-UHFFFAOYSA-N
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Description

7-(4-Bromophenyl)-[1,3]thiazolo[2,3-f]purine is a heterocyclic compound that features a thiazole ring fused to a purine scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(4-Bromophenyl)-[1,3]thiazolo[2,3-f]purine typically involves multi-step reactions. One common method includes the cyclization of 3,4-dihydropyrimidine-2-thiones with α-bromo ketones . The reaction conditions often involve the use of solvents like isopropyl alcohol and activation methods such as ultrasonic irradiation .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclocondensation reactions under controlled conditions to ensure high yield and purity. The use of environmentally friendly solvents and catalysts is also emphasized to align with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions: 7-(4-Bromophenyl)-[1,3]thiazolo[2,3-f]purine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or purine rings .

Scientific Research Applications

7-(4-Bromophenyl)-[1,3]thiazolo[2,3-f]purine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-(4-Bromophenyl)-[1,3]thiazolo[2,3-f]purine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases or interact with DNA to exert its effects . The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Uniqueness: 7-(4-Bromophenyl)-[1,3]thiazolo[2,3-f]purine is unique due to its specific fusion of thiazole and purine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry .

Properties

Molecular Formula

C13H7BrN4S

Molecular Weight

331.19 g/mol

IUPAC Name

7-(4-bromophenyl)-[1,3]thiazolo[2,3-f]purine

InChI

InChI=1S/C13H7BrN4S/c14-9-3-1-8(2-4-9)10-5-19-13-11-12(16-6-15-11)17-7-18(10)13/h1-7H

InChI Key

YVYPIJJZXWSGER-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CSC3=C4C(=NC=N4)N=CN23)Br

Origin of Product

United States

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